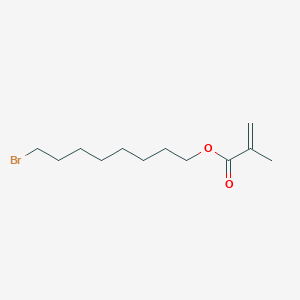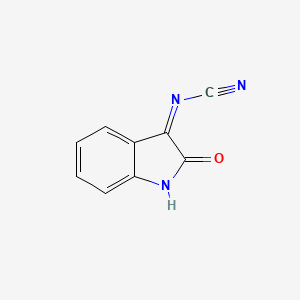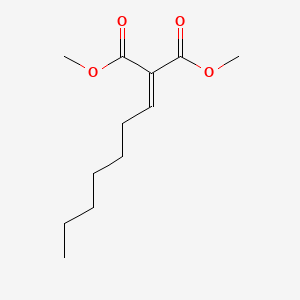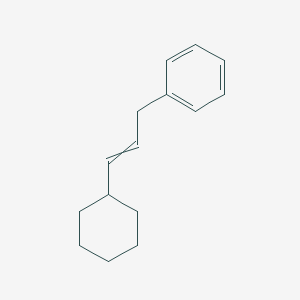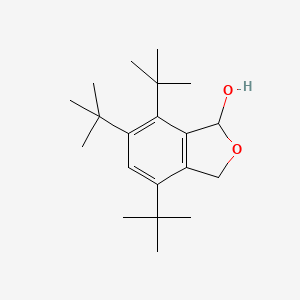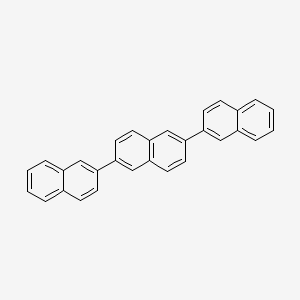
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . The specific substituents, such as the methyl and prop-2-en-1-yl groups, are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-Methylquinoline: Similar in structure but lacks the diphenyl and prop-2-en-1-yl groups, resulting in different chemical properties.
4-Phenylquinoline: Contains a phenyl group at the 4-position, similar to 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline, but with different substituents.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl, diphenyl, and prop-2-en-1-yl groups enhances its potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
153388-66-0 |
|---|---|
Formule moléculaire |
C25H21N |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
6-methyl-2,4-diphenyl-3-prop-2-enylquinoline |
InChI |
InChI=1S/C25H21N/c1-3-10-21-24(19-11-6-4-7-12-19)22-17-18(2)15-16-23(22)26-25(21)20-13-8-5-9-14-20/h3-9,11-17H,1,10H2,2H3 |
Clé InChI |
PLASIKUJIXWTNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
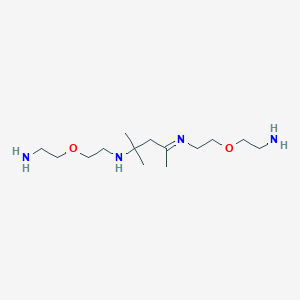
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
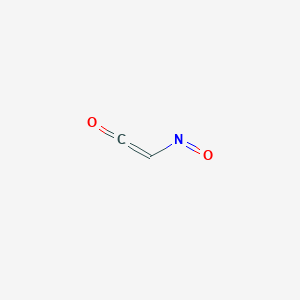

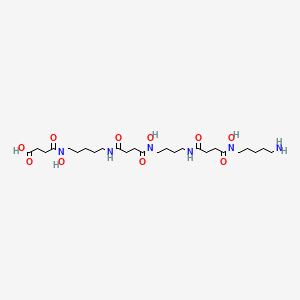
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
